5-(1-(2-Chloro-6-fluorobenzyl)azetidin-3-yl)-3-(thiophen-2-yl)-1,2,4-oxadiazole oxalate
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Description
5-(1-(2-Chloro-6-fluorobenzyl)azetidin-3-yl)-3-(thiophen-2-yl)-1,2,4-oxadiazole oxalate is a useful research compound. Its molecular formula is C18H15ClFN3O5S and its molecular weight is 439.84. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Pharmacological Evaluation
Several studies focus on the synthesis of azetidine and oxadiazole derivatives, highlighting their potential in pharmacological applications. For instance, compounds with azetidinone and oxadiazole moieties have been evaluated for their anti-inflammatory, analgesic, CNS depressant, and skeletal muscle relaxant activities (Gurupadayya et al., 2008). Moreover, these compounds have been explored for their anticonvulsant effects, suggesting their utility in addressing neurological disorders (Zarghi et al., 2008).
Antimicrobial and Antioxidant Activities
Research has also delved into the antimicrobial and antioxidant properties of oxadiazole derivatives. For instance, certain derivatives have shown significant α-glucosidase inhibitory, antimicrobial, and antioxidant activities, which could be beneficial in treating diabetes and infections (Menteşe et al., 2015). Additionally, novel azetidinone compounds have been synthesized and evaluated for their antimicrobial activities, underscoring the versatility of these compounds in fighting bacterial and fungal infections (Prajapati & Thakur, 2014).
Synthesis Techniques and Environmental Considerations
Innovative synthesis techniques, such as microwave solvent-free methods, have been applied to create antimicrobial compounds efficiently, highlighting the focus on environmental sustainability within this research domain (Patel & Desai, 2005). These advancements not only provide a pathway for the development of new pharmaceuticals but also emphasize the importance of green chemistry in medicinal chemistry research.
Properties
IUPAC Name |
5-[1-[(2-chloro-6-fluorophenyl)methyl]azetidin-3-yl]-3-thiophen-2-yl-1,2,4-oxadiazole;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClFN3OS.C2H2O4/c17-12-3-1-4-13(18)11(12)9-21-7-10(8-21)16-19-15(20-22-16)14-5-2-6-23-14;3-1(4)2(5)6/h1-6,10H,7-9H2;(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANYFMDHVLDXBEM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CC2=C(C=CC=C2Cl)F)C3=NC(=NO3)C4=CC=CS4.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClFN3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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